molecular formula C7H9F3O4 B12442418 1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione

Katalognummer: B12442418
Molekulargewicht: 214.14 g/mol
InChI-Schlüssel: VYPGZRXHCSNSLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione is an organic compound with the molecular formula C7H9F3O4 It is known for its unique structure, which includes trifluoromethyl and dimethoxy groups attached to a pentane-2,4-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The compound is then purified using techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy groups may influence its solubility and reactivity. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the compound’s electrophilic centers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the methoxy groups.

    1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Contains dimethyl groups instead of methoxy groups.

Uniqueness

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties. These groups enhance its reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C7H9F3O4

Molekulargewicht

214.14 g/mol

IUPAC-Name

1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione

InChI

InChI=1S/C7H9F3O4/c1-13-6(14-2)4(11)3-5(12)7(8,9)10/h6H,3H2,1-2H3

InChI-Schlüssel

VYPGZRXHCSNSLF-UHFFFAOYSA-N

Kanonische SMILES

COC(C(=O)CC(=O)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.